molecular formula C9H6ClF5N2S B1436244 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide CAS No. 1823188-19-7

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide

Cat. No.: B1436244
CAS No.: 1823188-19-7
M. Wt: 304.67 g/mol
InChI Key: JRRRFVGPFYTCBL-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is a pyridine-based compound characterized by a 3-chloro-5-(trifluoromethyl)-substituted pyridinyl core linked to a difluoroethylthioamide group with a methyl substituent. This structure combines halogenated and fluorinated moieties, which are common in agrochemicals and pharmaceuticals due to their enhanced stability and bioactivity .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF5N2S/c1-16-7(18)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRRFVGPFYTCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Key Pyridine Intermediate: 3-chloro-5-(trifluoromethyl)pyridine derivatives

The synthesis of the target compound critically depends on obtaining the pyridine core substituted with chlorine and trifluoromethyl groups at specific positions. Several methods have been documented for preparing these pyridine intermediates, which serve as precursors for further functionalization.

  • Reduction and selective dechlorination of 2,3,6-trichloro-5-trifluoromethylpyridine
    A patented method describes the preparation of 2-chloro-3-trifluoromethylpyridine by selective catalytic hydrogenation of 2,3,6-trichloro-5-trifluoromethylpyridine in a lower aliphatic alcohol solvent (methanol, ethanol, propanol, or isopropanol). The catalyst loading is between 0.01-0.5% by weight, with reaction conditions maintained at -10 to 65 °C, hydrogen pressure of 0.1-2.0 MPa, and reaction time of 4-24 hours. The process yields a product with purity above 98%, selectivity of 95%, and raw material conversion exceeding 95%.

  • High-temperature halogenation-fluorination routes
    Alternative routes involve chlorination and fluorination of 3-methylpyridine using chlorine gas and hydrofluoric acid at elevated temperatures (200-400 °C) with catalysts such as cobalt chloride or aluminum fluoride. These methods produce 2-chloro-3-trifluoromethylpyridine but require harsh conditions and specialized equipment.

Introduction of Cyano and Fluoro Functional Groups on Pyridine Ring

The nitrile and fluoro substituents on the pyridine ring are introduced through specific reactions involving halogenated pyridine intermediates.

  • Synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine
    This intermediate is prepared by first dissolving 3-chloro-2-R-5-trifluoromethylpyridine (where R = halogen) in a solvent such as methanol, ethanol, acetone, or dichloromethane, followed by addition of an activating agent (e.g., triethylamine, 4-dimethylaminopyridine). The mixture is refluxed for 4-6 hours, cooled, filtered, and vacuum dried to obtain an organic salt. This salt is then reacted with cyanide in a biphasic system (organic solvent and water) at 0-80 °C for 2-3 hours. The organic phase is acidified and washed to isolate the nitrile product with high yield (approx. 85.7%) and purity.

  • Fluorination to 2-fluoro-3-chloro-5-trifluoromethylpyridine
    Starting from 2,3-dichloro-5-trifluoromethylpyridine, fluorination is carried out using a catalyst in a suitable solvent system to replace chlorine with fluorine at the 2-position. The resulting 2-fluoro-3-chloro-5-trifluoromethylpyridine is then subjected to cyanation to yield 2-cyano-3-chloro-5-trifluoromethylpyridine with high purity (99.5%) and yield (90%).

Synthesis of the Difluoro-N-methylethanethioamide Side Chain and Final Coupling

While the above steps focus on the pyridine core, the preparation of the difluoro-N-methylethanethioamide moiety and its coupling to the pyridine ring are critical for the final compound.

  • Difluoro substitution on ethanethioamide
    The 2,2-difluoro substitution on the ethanethioamide group is typically introduced via electrophilic fluorination or by using difluorinated precursors such as 2,2-difluoroacetyl derivatives. The N-methylation is achieved by standard amide alkylation methods, often using methyl iodide or dimethyl sulfate under basic conditions.

  • Coupling strategy
    The coupling of the difluoro-N-methylethanethioamide side chain to the 2-position of the 3-chloro-5-(trifluoromethyl)pyridine is generally performed via nucleophilic substitution or cross-coupling reactions, depending on the leaving groups available on the pyridine ring. Transition metal-catalyzed coupling (e.g., palladium catalysis) or direct nucleophilic attack under controlled conditions ensures the formation of the C-C bond linking the side chain to the pyridine nucleus.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Starting Material(s) Conditions Yield (%) Purity (%) Reference
1 Selective hydrogenation/dechlorination 2,3,6-trichloro-5-trifluoromethylpyridine Catalyst 0.01-0.5%, -10 to 65 °C, 0.1-2 MPa H2, 4-24 h >95 >98
2 Halogenation & fluorination 3-methylpyridine + Cl2 + HF + catalysts 200-400 °C, AlF3 or CoCl2 catalyst - -
3 Cyanation 3-chloro-2-R-5-trifluoromethylpyridine + cyanide Reflux 4-6 h (step 1), 0-80 °C 2-3 h (step 2) 85.7 High
4 Fluorination 2,3-dichloro-5-trifluoromethylpyridine + catalyst Mild conditions 90 99.5
5 Side chain synthesis & coupling Difluoroacetyl derivatives + N-methylation + coupling Standard amide alkylation and coupling - - Inferred

Research Findings and Industrial Relevance

  • The methods emphasize mild reaction conditions, high selectivity, and yields suitable for scale-up, which are essential for industrial production of such complex fluorinated heterocycles.

  • The use of recyclable solvents and avoidance of highly toxic reagents (e.g., nitrile solvents replaced by dichloromethane or acetone) improves environmental compatibility and reduces production costs.

  • The multi-step approach allows modular synthesis, enabling structural modifications for analog development in drug discovery or agrochemical optimization.

The preparation of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide involves a strategic sequence of reactions starting from chlorinated and trifluoromethylated pyridine intermediates, followed by selective fluorination, cyanation, and introduction of the difluoro-N-methylethanethioamide side chain. The documented methods provide high purity and yield, utilize environmentally considerate solvents, and are adaptable for large-scale synthesis. These preparation strategies are well-supported by diverse patent literature and represent authoritative approaches in the field of fluorinated heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Research indicates that derivatives of pyridine and thioamide compounds often exhibit biological activities such as:

  • Anticancer Activity : The compound may inhibit specific cancer cell lines through mechanisms similar to known anticancer agents. For instance, studies on related compounds have shown efficacy against prostate cancer cells (PC3) and leukemia cells (K562) at low concentrations .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens, including bacteria and fungi. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

Agrochemical Applications

The compound's antifungal properties make it a candidate for agricultural applications. Research on related trifluoromethyl pyrimidine derivatives has shown promising results in controlling plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at effective concentrations .

Material Science

Due to its unique fluorinated structure, this compound can also be explored for applications in material science, particularly in developing new polymers or coatings with enhanced chemical resistance and thermal stability.

Table 1: Biological Activities of Related Compounds

Activity TypeMechanism of ActionReference
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of microbial cell membranes
AntifungalInhibition of fungal growth

Case Study 1: Anticancer Activity

In a study evaluating various trifluoromethyl pyridine derivatives, it was found that certain compounds exhibited significant cytotoxicity against prostate cancer cells (PC3) at concentrations as low as 5 μg/ml. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of similar compounds against Botrytis cinerea. The results indicated that specific derivatives achieved over 90% inhibition at concentrations of 50 μg/ml, suggesting potential for use in agricultural fungicides .

Mechanism of Action

The mechanism of action of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent inhibitor or modulator of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluopyram (N-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)

  • Structural Differences : Fluopyram replaces the thioamide group with a benzamide moiety and lacks the difluoroethyl chain.
  • Bioactivity : As a succinate dehydrogenase inhibitor (SDHI), fluopyram exhibits broad-spectrum fungicidal activity but is associated with thyroid toxicity in mammals due to its benzamide group .
  • Physicochemical Properties :
    • Higher logP (lipophilicity) due to the trifluoromethylbenzamide group, enhancing membrane permeability .
    • Lower metabolic stability compared to thioamides, as amides are more susceptible to hydrolysis .

3-Chloro-N-phenyl-phthalimide

  • Structural Differences : Features a phthalimide ring instead of a pyridine core, with a chloro substituent at position 3.
  • Applications: Primarily used as a monomer for polyimide synthesis rather than direct bioactivity .
  • Reactivity : The phthalimide group is more electron-deficient, favoring nucleophilic aromatic substitutions, unlike the pyridine-thioamide system, which participates in hydrogen bonding and metal coordination .

2-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide

  • Structural Differences : Contains a chloroacetamide group instead of a thioamide and lacks fluorination on the ethyl chain.
  • Synthetic Utility : Serves as an intermediate in coupling reactions, with the acetamide group enabling facile derivatization .
  • Toxicity : The chloroacetamide moiety may confer higher electrophilicity and reactivity toward biological nucleophiles, increasing toxicity risks compared to thioamides .

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

  • Structural Simplicity : Lacks the difluoroethylthioamide side chain, serving as a precursor for fungicides like fluazinam .
  • Bioactivity : The amine group facilitates hydrogen bonding with fungal enzyme targets, but its simpler structure limits potency compared to derivatives with extended side chains .

Comparative Data Table

Compound Name Key Functional Groups LogP Bioactivity (IC50) Toxicity (LD50, rat oral)
2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide Thioamide, difluoroethyl, methyl 3.2* 0.8 µM (SDH)** 250 mg/kg*
Fluopyram Benzamide, trifluoromethyl 4.1 1.5 µM (SDH) 300 mg/kg
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro 2.8 N/A >2000 mg/kg
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide Chloroacetamide 2.5 N/A 150 mg/kg

*Estimated using ChemDraw.
Hypothetical SDH inhibition based on structural analogy to fluopyram .
*
Predicted based on thioamide toxicity profiles .

Key Research Findings

  • Thioamide vs.
  • Fluorination Effects: The 2,2-difluoroethyl chain increases metabolic stability by resisting oxidative degradation, a common issue in non-fluorinated analogs .
  • Toxicity Considerations : While the methyl group reduces acute toxicity compared to bulkier substituents, chronic exposure risks (e.g., thyroid disruption) require further evaluation, as seen in fluopyram studies .

Regulatory and Environmental Impact

  • Classification : Likely classified as a hazardous substance (similar to fluopyram and fluopicolide) due to halogenated/fluorinated components .
  • Environmental Persistence : The trifluoromethyl group may contribute to environmental persistence, requiring mitigation strategies .

Biological Activity

The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is a member of the pyridine-based chemical family, known for its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

  • Molecular Formula : C₈H₉ClF₃N₂S
  • Molecular Weight : 261.07 g/mol
  • CAS Number : Not directly available; related compounds include 326816-37-9.

Synthesis

The synthesis of this compound generally involves the reaction of specific chlorinated and trifluoromethyl-substituted pyridines with thioamide derivatives. The fluorinated moieties are known to enhance biological activity compared to their non-fluorinated counterparts, making them valuable in drug development .

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted the activity of related thioamides against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .

Anticancer Potential

Fluorinated pyridines have been investigated for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Studies

  • Antimalarial Activity : A related compound demonstrated high antimalarial activity, indicating that modifications on the pyridine ring can lead to enhanced biological effects. This suggests that the target compound may also possess similar properties, warranting further investigation in malaria treatment contexts .
  • Neuroprotective Effects : Some derivatives of trifluoromethyl-pyridines have shown neuroprotective effects in models of neurodegenerative diseases. These findings point towards the potential use of the target compound in treating conditions like Alzheimer's disease .

Toxicity and Safety

The safety profile of fluorinated compounds is crucial for their application in pharmaceuticals. Studies have reported varying degrees of toxicity for similar compounds, particularly concerning aquatic organisms. The target compound's safety must be assessed through comprehensive toxicological evaluations to ensure environmental and human safety .

Q & A

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodology :
  • Flow Chemistry : Optimize exothermic steps (e.g., trifluoromethylation) in continuous reactors to enhance safety and yield .
  • Quality by Design (QbD) : Use DoE (Design of Experiments) to identify critical process parameters (CPPs) for regulatory filings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide
Reactant of Route 2
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide

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